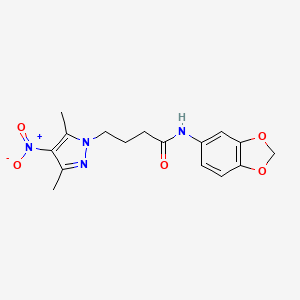![molecular formula C14H19N5O3 B3747734 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B3747734.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Descripción general
Descripción
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole, commonly known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. This leads to increased levels of incretin in the body, which in turn stimulates the release of insulin and reduces the production of glucose by the liver.
Mecanismo De Acción
As mentioned earlier, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors work by inhibiting the enzyme this compound, which leads to increased levels of incretin hormones. Incretins stimulate the release of insulin from the pancreas and reduce the production of glucose by the liver. This results in lower blood glucose levels and improved glycemic control.
Biochemical and physiological effects:
Apart from its glucose-lowering effects, this compound inhibitors have been found to have other beneficial effects on the body. They have been shown to improve beta-cell function, reduce inflammation, and have a positive effect on lipid metabolism. In addition, this compound inhibitors have been found to have a low risk of causing hypoglycemia, which is a common side effect of other diabetes medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have several advantages for lab experiments. They are easy to administer and have a low risk of causing adverse effects. In addition, they have been extensively studied and there is a large body of literature available on their mechanism of action and efficacy. However, one limitation of using this compound inhibitors in lab experiments is that they may not accurately reflect the complex metabolic processes that occur in vivo.
Direcciones Futuras
There are several areas of future research for 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors. One area of interest is the development of more potent and selective inhibitors that can target specific isoforms of this compound. Another area of research is the investigation of the potential cardiovascular and renal benefits of this compound inhibitors. In addition, there is a need for further studies to understand the long-term safety and efficacy of these drugs.
In conclusion, this compound inhibitors are an important class of drugs used for the treatment of type 2 diabetes. They work by inhibiting the enzyme this compound, which leads to increased levels of incretin hormones and improved glycemic control. While this compound inhibitors have several advantages for lab experiments and have been extensively studied for their efficacy, there are still several areas of future research that need to be explored.
Aplicaciones Científicas De Investigación
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have been extensively studied for their efficacy in managing type 2 diabetes. Several clinical trials have shown that these drugs can effectively lower blood glucose levels and improve glycemic control. In addition, this compound inhibitors have been found to have beneficial effects on cardiovascular and renal outcomes in patients with diabetes.
Propiedades
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-9-8-10(2)18(15-9)13(20)6-5-7-17-12(4)14(19(21)22)11(3)16-17/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHXRDJWOASODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3747658.png)
![5-morpholin-4-yl-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3747663.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![3-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747675.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B3747677.png)

![ethyl (5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747684.png)

![N-[4-(acetylamino)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B3747706.png)




![ethyl 2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3747743.png)